REACTION_SMILES
|
[Br-:28].[CH2:30]1[CH2:31][CH2:32][NH2+:33][CH2:34][CH2:35]1.[CH3:36][C:37](=[O:38])[CH3:39].[CH3:40][C:41](=[O:42])[OH:43].[K+:29].[NH2:17][CH:18]1[CH2:19][C:20]([CH3:26])([CH3:27])[NH:21][C:22]([CH3:24])([CH3:25])[CH2:23]1.[Na+:16].[OH-:15].[OH:1][C:2](=[O:3])[c:4]1[cH:5][cH:6][c:7]2[c:13]([cH:14]1)[C:11](=[O:12])[O:10][C:8]2=[O:9]>>[OH:1][C:2](=[O:3])[c:4]1[cH:5][cH:6][c:7]2[c:13]([cH:14]1)[C:11](=[O:12])[N:17]([CH:18]1[CH2:19][C:20]([CH3:26])([CH3:27])[NH:21][C:22]([CH3:24])([CH3:25])[CH2:23]1)[C:8]2=[O:10]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CC[NH2+]CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)CC(N)CC(C)(C)N1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1ccc2c(c1)C(=O)OC2=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)CC(N2C(=O)c3ccc(C(=O)O)cc3C2=O)CC(C)(C)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |